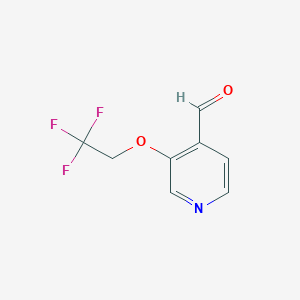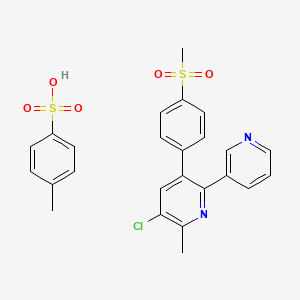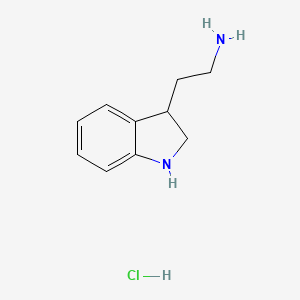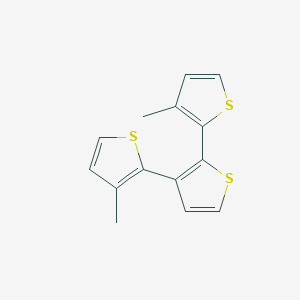
2,3-bis(3-methylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(3-methylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability This compound, in particular, features two 3-methylthiophene units attached to a central thiophene ring, making it a trimeric structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(3-methylthiophen-2-yl)thiophene typically involves the coupling of 3-methylthiophene units. One common method is the bromination of 3-methylthiophene followed by a coupling reaction using a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis(3-methylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes.
Aplicaciones Científicas De Investigación
2,3-bis(3-methylthiophen-2-yl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,3-bis(3-methylthiophen-2-yl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in optoelectronic applications. The pathways involved often include the modulation of oxidative stress and inhibition of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(3-methylthiophen-2-yl)thiophene: Similar structure but with different substitution patterns, leading to variations in electronic properties.
3,3’-dimethyl-2,2’5’,2’'-terthiophene: Another trimeric thiophene with different methyl group positions, affecting its reactivity and applications.
Uniqueness
2,3-bis(3-methylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic semiconductors and materials for optoelectronic devices.
Propiedades
Fórmula molecular |
C14H12S3 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2,3-bis(3-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H12S3/c1-9-3-6-15-12(9)11-5-8-17-14(11)13-10(2)4-7-16-13/h3-8H,1-2H3 |
Clave InChI |
BJGGHVFFJNQCLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=C(SC=C2)C3=C(C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


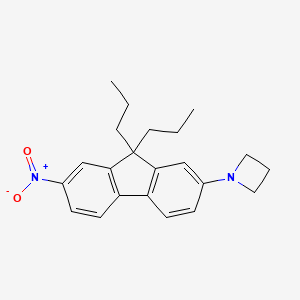

![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
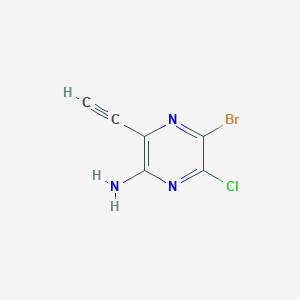
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
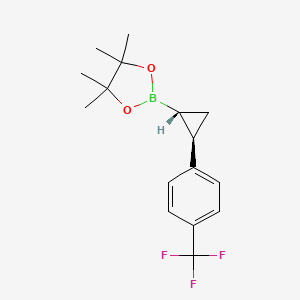
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
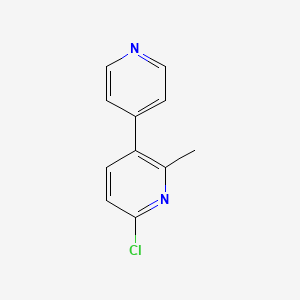


![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
